5-Methyl-2-(propan-2-yl)azepane
Description
Properties
IUPAC Name |
5-methyl-2-propan-2-ylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(2)10-5-4-9(3)6-7-11-10/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLDGZKLJZOUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NCC1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306218 | |
| Record name | 5-methyl-2-(propan-2-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87144-81-8 | |
| Record name | NSC174662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-2-(propan-2-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Methyl 2 Propan 2 Yl Azepane and Its Stereoisomers
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 5-Methyl-2-(propan-2-yl)azepane, several disconnection strategies can be envisioned.
A primary disconnection can be made at the C-N bonds, suggesting a cyclization of a linear amino-alkane or amino-alkene precursor. A powerful and general approach for constructing polysubstituted azepanes involves the disconnection of the C6-N bond and the C4-C5 bond. nih.govacs.org This leads back to a key intermediate, a β-aryl α,β-unsaturated ester, and a lithiated N-Boc-2,3-substituted allylamine (B125299). nih.govacs.orgnih.gov This strategy is particularly effective as it establishes multiple stereocenters with high control.
Another key strategy involves ring expansion, where a pre-formed six-membered ring, such as a piperidine (B6355638), is expanded to the seven-membered azepane. researchgate.netrsc.orgrsc.org Alternatively, a ring-closing metathesis (RCM) approach would disconnect the C=C bond within a cyclic precursor, leading back to a linear diene amine. nih.govwikipedia.orgpsu.edu Dearomative ring expansion of a substituted nitroarene also presents a novel disconnection strategy, breaking down the azepane ring to a six-membered aromatic precursor. nih.govresearchgate.net
Biocatalytic retrosynthesis suggests disconnecting the chiral center at C-2, which could be installed via an asymmetric reduction of a corresponding cyclic imine using an imine reductase (IRED) or through deracemization. acs.orgbohrium.comnih.gov
| Disconnection Strategy | Key Precursors | Relevant Section |
| Conjugate Addition / Cyclization | Lithiated N-Boc-allylamine, α,β-Unsaturated ester | 2.2.3 |
| Ring-Closing Metathesis (RCM) | Acyclic amino-diene | 2.3 |
| Ring Expansion | Substituted piperidine or nitroarene | 2.3 |
| Asymmetric Imine Reduction | Cyclic imine (2-isopropyl-5-methyl-3,4,5,6-tetrahydro-2H-azepine) | 2.4 |
Stereoselective and Enantioselective Approaches to the Azepane Ring System
Controlling the three-dimensional arrangement of atoms is paramount in modern drug discovery and chemical synthesis. For a molecule like this compound with multiple stereocenters, stereoselective and enantioselective methods are essential for accessing specific isomers.
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Copper-catalyzed asymmetric intramolecular cyclization reactions have been developed for the synthesis of 7-membered bridged biarylamines (dibenzo[b,d]azepines). rsc.orgrsc.orgresearchgate.net These reactions, utilizing 2′-vinyl-biaryl-2-imines as substrates with a CuI/chiral phosphine (B1218219) ligand catalyst, can create both central and axial stereogenic elements with high diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 99% ee). rsc.orgresearchgate.net While demonstrated on dibenzoazepines, the principle of metal-catalyzed asymmetric cyclization of imines or other suitable precursors is a promising strategy for molecules like this compound.
Another approach involves asymmetric phase-transfer catalysis. This method has been used to synthesize cyclic amino acids with azepane cores starting from glycine (B1666218) or alanine (B10760859) esters through a combination of phase-transfer catalyzed asymmetric alkylation and subsequent reductive amination. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. Pseudoephedrine and pseudoephenamine are versatile chiral auxiliaries used in diastereoselective alkylation reactions to produce enantiomerically enriched products. wikipedia.orgnih.gov For azepane synthesis, an appropriate acyclic precursor could be coupled to a chiral auxiliary, followed by diastereoselective modification and cyclization. Evans oxazolidinones are another class of auxiliaries widely used to control stereochemistry in alkylation and aldol (B89426) reactions, which could be adapted to build the backbone of the target molecule. slideshare.net
The chiral pool approach utilizes readily available, enantiopure natural products like amino acids, sugars, or terpenes as starting materials. nih.gov For instance, polyhydroxylated azepanes have been synthesized from D-mannose or D-glucose. nih.gov A synthesis targeting a specific stereoisomer of this compound could begin with a chiral starting material such as an amino acid, where the inherent stereocenter directs the formation of subsequent stereocenters during the synthesis.
In this strategy, existing stereocenters in a precursor molecule guide the formation of new stereocenters. A highly effective method for the asymmetric synthesis of polysubstituted azepanes employs a diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine to a β-aryl α,β-unsaturated ester. nih.govacs.orgnih.govthieme-connect.de This key step, often mediated by the chiral ligand (-)-sparteine, generates enecarbamates with high diastereomeric and enantiomeric enrichment. nih.govacs.orgnih.gov Subsequent hydrolysis, cyclization, and reduction steps afford the substituted azepanes. nih.gov This sequence allows for the controlled synthesis of azepanes with three or four stereocenters. thieme-connect.de
Late-stage functionalization of a pre-formed azepane ring can also be achieved diastereoselectively. For example, hydroboration-oxidation of substituted tetrahydroazepines can yield azepanols, with the diastereoselectivity being dependent on the substrate's existing substituents. nih.gov
| Method | Key Feature | Stereochemical Control | Reference |
| Asymmetric Catalysis | Cu-catalyzed reductive cyclization of imines | Enantioselective (up to 99% ee) | rsc.orgresearchgate.net |
| Chiral Auxiliary | Temporary incorporation of a chiral group (e.g., pseudoephedrine) | Diastereoselective | wikipedia.orgnih.gov |
| Chiral Pool | Use of natural enantiopure starting materials (e.g., sugars) | Absolute stereochemistry from starting material | nih.gov |
| Substrate Control | (-)-Sparteine mediated lithiation-conjugate addition | Highly diastereoselective and enantioselective | nih.govacs.orgthieme-connect.de |
Novel Ring-Closing and Ring-Expansion Methodologies for Azepane Formation
The inherent difficulty in forming seven-membered rings has driven the development of innovative cyclization strategies, including ring-closing metathesis and various ring-expansion protocols.
Ring-closing metathesis (RCM) has become a powerful tool for synthesizing unsaturated rings, including nitrogen heterocycles. wikipedia.org The reaction involves the intramolecular metathesis of a diene using a ruthenium catalyst (e.g., Grubbs catalyst) to form a cycloalkene and volatile ethylene. nih.govwikipedia.org For the synthesis of an azepane precursor, a suitably protected amine with two terminal alkene chains would be subjected to RCM. This method has been successfully applied to the synthesis of polyhydroxylated azepanes mimicking monosaccharides and in the industrial synthesis of cathepsin K inhibitors containing an azepane ring. psu.eduorgsyn.org
Ring-expansion reactions provide an alternative and powerful route to azepanes from more readily accessible smaller rings. nih.gov
Piperidine Expansion: A versatile method for the enantio- and diastereoselective synthesis of substituted azepanes involves the ring expansion of piperidine derivatives. researchgate.netrsc.org This highly regio- and diastereoselective tandem process can furnish the azepane core in excellent yield. rsc.org Palladium-catalyzed rearrangements of 2-alkenyl piperidines have been shown to enable an efficient two-carbon ring expansion to the corresponding azepane systems under mild conditions and with high enantioretention. rsc.org
Dearomative Ring Expansion: A novel photochemical strategy allows for the preparation of complex azepanes from simple nitroarenes. nih.gov Mediated by blue light at room temperature, this method converts the nitro group into a singlet nitrene, which triggers a dearomative ring expansion of the six-membered aromatic ring into a seven-membered 3H-azepine intermediate. nih.govresearchgate.net Subsequent hydrogenolysis provides the saturated azepane in just two steps. nih.govresearchgate.net
Chemoenzymatic and Biocatalytic Routes for this compound
Biocatalysis offers significant advantages in synthesis due to the high selectivity and mild reaction conditions of enzymes. researchgate.netnih.gov Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are particularly powerful for creating complex chiral molecules. acs.orgbohrium.com
For the synthesis of substituted azepanes, imine reductases (IREDs) and ω-transaminases (ω-TAs) are highly valuable biocatalysts. nih.govwhiterose.ac.uk A chemoenzymatic route can generate enantioenriched 2-substituted azepanes through the asymmetric reduction of a cyclic imine precursor using a panel of enantiocomplementary IREDs. acs.orgnih.govnih.gov This allows for the synthesis of either the (R)- or (S)-enantiomer with excellent enantioselectivity. nih.gov
Alternatively, deracemization using monoamine oxidases can be employed to obtain enantioenriched 2-aryl azepanes. acs.orgnih.gov These biocatalytically generated chiral amines can then undergo further chemical modifications. acs.orgbohrium.com For example, conversion to an N'-aryl urea (B33335) followed by treatment with a base can induce a stereospecific rearrangement to yield previously inaccessible enantioenriched 2,2-disubstituted azepanes. acs.orgacs.org While much of the research focuses on 2-aryl azepanes, the principles are applicable to 2-alkyl substituted systems like this compound, provided a suitable imine precursor can be synthesized.
| Enzyme Class | Reaction Type | Application in Azepane Synthesis | Reference |
| Imine Reductase (IRED) | Asymmetric reduction of C=N bond | Synthesis of (R)- and (S)-2-substituted azepanes from cyclic imines | acs.orgnih.govwhiterose.ac.uk |
| Monoamine Oxidase (MAO) | Oxidative deracemization of amines | Generation of enantioenriched 2-aryl azepanes | acs.orgnih.gov |
| ω-Transaminase (ω-TA) | Asymmetric amination of ketones | Synthesis of chiral amine precursors | nih.govwhiterose.ac.uk |
| Galactose Oxidase | Selective oxidation of alcohols | Synthesis of iminosugar-type azepanes from aminopolyols | researchgate.net |
Total Synthesis of Complex Molecular Architectures Incorporating the this compound Motif
While no total synthesis of a natural product containing the precise this compound substructure has been documented in the reviewed literature, the strategies employed for the synthesis of complex molecules with similarly substituted azepane rings provide a blueprint for accessing such compounds. A notable example is the synthesis of (-)-Balanol, a potent protein kinase C inhibitor with a functionalized azepane core. researchgate.netnih.gov The various synthetic routes to Balanol's azepane fragment highlight the advanced methodologies applicable to the synthesis of complex molecules incorporating a 2,5-disubstituted azepane motif.
One of the successful approaches to the azepane core of Balanol initiates from readily available chiral precursors like D-serine. This strategy involves a sequence of reactions, including diastereoselective allylboration of a derived amino aldehyde, followed by a base-induced 7-exo-tet ring closure to construct the seven-membered ring with high stereocontrol. researchgate.net Another enantiomerically pure synthesis utilizes (2S,3R)-3-hydroxylysine, which undergoes a silicon-mediated cyclization followed by reduction to yield the desired azepane subunit. nih.gov
Alternative strategies have focused on ring expansion methodologies. For instance, a novel synthesis of 3-amino-4-hydroxyazepanes has been achieved through a directed ring expansion of 3-bromopiperidin-4-ones, demonstrating a powerful method for converting six-membered rings into the less common seven-membered azepane system. rsc.org Furthermore, intramolecular aza-Wittig reactions and triphenylphosphine-mediated ring expansions have been employed to forge the azepane ring system within the context of Balanol's total synthesis. researchgate.net Anionic homo-Fries rearrangement has also been a key step in the assembly of the sterically congested benzophenone (B1666685) portion of Balanol, which is subsequently coupled to the azepane fragment. nih.gov
Table 1: Selected Strategies for the Synthesis of the Azepane Core of Balanol Analogues
| Starting Material | Key Reactions | Reference |
| D-Serine | Diastereoselective allylboration, 7-exo-tet ring closure | researchgate.net |
| (2S,3R)-3-Hydroxylysine | Silicon-mediated cyclization, reduction | nih.gov |
| 3-Bromopiperidin-4-one | Directed ring expansion | rsc.org |
| N-Benzyl-epsilon-caprolactam | Stereospecific functionalization, resolution | nih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound and its analogs can benefit significantly from these sustainable approaches.
A prominent green strategy is the use of biocatalysis. Chemoenzymatic methods have been developed for the asymmetric synthesis of substituted azepanes, offering high enantioselectivity under mild reaction conditions. bohrium.combris.ac.uknih.gov For example, imine reductases (IREDs) have been successfully employed for the asymmetric reduction of cyclic imines to produce chiral 2-substituted azepanes. bohrium.com Furthermore, monoamine oxidases (MAOs) can be used for the deracemization of racemic amines, providing access to enantiomerically pure azepanes. bris.ac.uknih.gov These enzymatic transformations typically occur in aqueous media at or near room temperature, significantly reducing the environmental impact compared to traditional chemical methods that often require harsh reagents and organic solvents.
Table 2: Chemoenzymatic Synthesis of Chiral Azepanes
| Enzyme Class | Transformation | Key Advantages | Reference |
| Imine Reductases (IREDs) | Asymmetric reduction of imines | High enantioselectivity, mild conditions | bohrium.com |
| Monoamine Oxidases (MAOs) | Deracemization of racemic amines | Access to single enantiomers, aqueous media | bris.ac.uknih.gov |
Photochemistry offers another avenue for sustainable synthesis. A recently developed method utilizes blue light to mediate a dearomative ring expansion of nitroarenes to furnish complex polysubstituted azepanes. nih.gov This process operates at room temperature and transforms a six-membered aromatic ring into a seven-membered azepane in just two steps, representing a highly efficient and atom-economical approach. nih.gov Another photochemical strategy involves a formal [5+2] cycloaddition of N-vinylpyrrolidinones, which rearrange to form azepin-4-ones upon irradiation with UV light. thieme-connect.comnih.govthieme-connect.com This method allows for the rapid construction of functionalized azepane derivatives from readily available starting materials. thieme-connect.comnih.govthieme-connect.com
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 Propan 2 Yl Azepane
Functional Group Transformations at the Azepane Nitrogen and Alkyl Side Chains
The reactivity of 5-Methyl-2-(propan-2-yl)azepane is primarily dictated by the secondary amine functionality and the two alkyl side chains.
Reactions at the Azepane Nitrogen:
The nitrogen atom in the azepane ring possesses a lone pair of electrons, rendering it nucleophilic and basic. As a secondary amine, it undergoes a variety of common functional group transformations.
N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base can introduce a third substituent on the nitrogen, yielding a tertiary amine.
N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) affords the corresponding N-acylazepane (an amide). This transformation is often used to protect the nitrogen during other synthetic steps.
N-Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl), such as tosyl chloride, in the presence of a base like pyridine, yields N-sulfonylated azepanes.
Urea (B33335) Formation: Amines can be converted to their corresponding N'-aryl ureas, a transformation that has been used in subsequent rearrangement reactions of other substituted azepanes. nih.govacs.orgbris.ac.uk
Reaction with Carbon Dioxide: Like many amines, azepane can react with carbon dioxide, a characteristic reaction of this functional group. wikipedia.org
Interactive Data Table: Common N-Functionalization Reactions
| Reaction Type | Reagent Example | Functional Group Formed |
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |
| Urea Formation | Phenyl Isocyanate (PhNCO) | N'-Phenyl Urea |
Reactions of the Alkyl Side Chains:
The methyl and propan-2-yl (isopropyl) side chains are generally less reactive than the azepane nitrogen. However, the carbon atoms adjacent to the nitrogen (the α-carbons, specifically the C2 bearing the isopropyl group and the C7) exhibit enhanced reactivity.
α-Functionalization: The α-protons can be abstracted by a strong base (e.g., organolithium reagents) to form an α-amino carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the C2 or C7 positions. Diastereoselective alkylations have been demonstrated on related chiral azepane precursors. nih.gov
Side-Chain Oxidation: While the saturated alkyl groups are resistant to mild oxidation, harsh oxidation conditions (e.g., hot potassium permanganate) could potentially lead to cleavage of the side chains. However, such reactions are more common and predictable for alkyl groups attached to aromatic rings (benzylic oxidation) and are less controlled for simple alkyl-substituted heterocycles. libretexts.orglibretexts.orgthemasterchemistry.comlumenlearning.com
Stereospecific Reactions and Derivatization Strategies
Stereochemistry is crucial in the synthesis and reactivity of substituted azepanes, as the stereoisomers can exhibit different biological activities. lifechemicals.com A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. chiralpedia.com
Research on related chiral azepanes has demonstrated several strategies for achieving stereocontrol:
Substrate-Controlled Reactions: The existing stereocenters at C2 and C5 in a specific isomer of this compound can direct the approach of incoming reagents. For example, in the alkylation of chiral seven-membered rings fused to tetrazoles (which can be converted to azepanes), the diastereoselectivity was found to depend on the placement and size of existing ring substituents. nih.gov
Chiral Auxiliaries: While not a reaction of the azepane itself, this strategy involves temporarily attaching a chiral group to the nitrogen to direct subsequent reactions on the ring, after which the auxiliary is removed.
Enzymatic Reactions: Biocatalysis offers a powerful route to stereochemically pure azepanes. Studies have shown that imine reductases can perform asymmetric reductive aminations to generate enantioenriched 2-aryl azepanes. nih.govacs.orgbris.ac.uk These chiral amines can then be used in further stereospecific transformations.
Rearrangements via Chiral Intermediates: A notable example in the literature involves the treatment of N'-aryl ureas of enantioenriched azepanes with a base. This induces a rearrangement with a stereospecific transfer of the aryl group to the 2-position of the azepane ring, proceeding through a configurationally stable benzyllithium intermediate. nih.govacs.orgbris.ac.uk Similarly, stereoselective ring expansions of smaller rings to form chiral azepanes have been shown to proceed via specific intermediates like aziridinium ions, which are opened by nucleophilic attack at a defined position. researchgate.net
Exploration of Ring-Opening and Ring-Contraction Pathways
The seven-membered azepane ring is generally stable but can undergo ring-opening or ring-contraction reactions under specific conditions.
Ring-Opening: The C-N bonds of the azepane ring can be cleaved under certain reductive or oxidative conditions. For instance, the Hofmann elimination, a process involving methylation of the amine followed by elimination with a strong base, could lead to ring opening, although this is more common in strain-free systems for determining structure rather than for synthetic utility. A significant pathway for ring-opening is polymerization. Azepane derivatives can undergo Ring-Opening Polymerization (ROP) to form functional aliphatic polyamides. researchgate.net
Ring-Contraction: Rearrangements that result in the formation of a more stable five- or six-membered ring are known. For example, studies on related 3H-azepine derivatives have shown that treatment with bromine followed by a base can induce a ring contraction to form pyridine derivatives. bohrium.com The proposed mechanism involves the formation of an azatropilium cation intermediate. While this example involves an unsaturated ring, it demonstrates the possibility of such rearrangements within the seven-membered nitrogen heterocycle framework.
Transition Metal-Catalyzed Reactions Involving this compound
Transition metal catalysis provides a powerful toolkit for C-H functionalization, cross-coupling, and other transformations. While specific applications to this compound are not documented, the azepane scaffold is known to participate in such reactions.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. The azepane nitrogen could act as a ligand for the metal center. More synthetically useful would be the direct C-H functionalization of the azepane ring. This typically requires a directing group, often installed on the nitrogen, to guide the metal catalyst to a specific C-H bond for activation and subsequent coupling with partners like aryl halides or alkenes. Palladium sources are also used in catalytic hydrogenation for modifications of azepane precursors. acs.orgnih.gov
Copper-Catalyzed Reactions: Copper catalysts are often used in C-N bond-forming reactions. Reviews on azepine synthesis show numerous examples of copper-catalyzed reactions to build the heterocyclic ring. researchgate.net It is plausible that copper could catalyze reactions involving the N-H bond of this compound, for example, in coupling reactions with aryl halides (Buchwald-Hartwig amination).
Rhodium and Osmium Catalysis: Rhodium(II) has been used in sequential cyclopropanation/rearrangement reactions to create fused azepine derivatives. scispace.com Osmium tetroxide, in the form of potassium osmate, has been employed for catalytic aminohydroxylation in the stereoselective synthesis of hydroxylated azepanes. acs.org
Zirconium-Mediated Reactions: Novel zirconium-mediated approaches have been described for the synthesis of substituted azepanes, highlighting the potential for early transition metals in azepane chemistry. scispace.com
Interactive Data Table: Potential Transition Metal-Catalyzed Reactions
| Metal Catalyst | Reaction Type | Potential Application |
| Palladium (Pd) | C-H Functionalization / Cross-Coupling | Introduction of aryl or vinyl groups on the azepane ring |
| Copper (Cu) | Buchwald-Hartwig Amination | N-Arylation of the azepane |
| Osmium (Os) | Aminohydroxylation | Dihydroxylation of an unsaturated azepane precursor |
| Rhodium (Rh) | C-H Activation / Carbene Insertion | Functionalization of C-H bonds |
Acid-Base Properties and Protonation Studies of the Azepane Nitrogen
The nitrogen atom of this compound confers basic properties to the molecule. The basicity, typically quantified by the pKa of its conjugate acid (pKaH), is a fundamental property influencing its reactivity and behavior in biological systems.
Basicity: As a dialkyl-substituted secondary amine, this compound is expected to be a moderately strong base, comparable to other cyclic amines like piperidine (B6355638) (pKaH ≈ 11.2) and acyclic secondary amines like diethylamine (pKaH ≈ 11.0).
Inductive Effects: The methyl and isopropyl groups are electron-donating alkyl groups. They increase the electron density on the nitrogen atom through the inductive effect, which stabilizes the positive charge in the protonated form (the azepanium ion). This effect generally increases the basicity compared to the unsubstituted azepane.
Steric and Conformational Effects: The seven-membered ring of azepane is flexible and exists in various chair and boat conformations. slideshare.net The steric hindrance caused by the alkyl groups, particularly the isopropyl group at C2, could influence the accessibility of the nitrogen's lone pair to a proton. The specific conformation adopted by the molecule may either shield or expose the lone pair, thus modulating its effective basicity. However, for a simple proton, which is very small, this steric effect is likely to be minor compared to the electronic effect.
Studies on the Reaction Mechanisms and Intermediates
Understanding reaction mechanisms and the transient species involved is key to controlling chemical transformations. Mechanistic studies on related azepane systems have identified several key intermediates.
Anionic Intermediates: As mentioned in section 3.1, strong bases can deprotonate the α-carbon to the nitrogen, forming a nucleophilic α-amino carbanion. In a chemoenzymatic synthesis of 2,2-disubstituted azepanes, a configurationally stable benzyllithium intermediate was proposed to explain the high stereospecificity of a rearrangement reaction. nih.govacs.orgbris.ac.uk Computational studies on diastereoselective alkylations have pointed to torsional effects within the anionic intermediate as the source of stereocontrol. nih.gov
Cationic Intermediates:
Iminium Ions: The oxidation of the secondary amine or dehydration of an N-substituted carbinolamine can generate an iminium ion. These electrophilic species are key intermediates in reactions such as the Pictet-Spengler reaction and intramolecular reductive aminations used to form azepane rings. acs.orgnih.gov
Aziridinium Ions: These strained, three-membered ring intermediates have been identified in the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to chiral-bridged azepanes. The regioselectivity of the subsequent nucleophilic attack on this intermediate dictates the final product structure. researchgate.net
Azatropilium Cations: In the ring contraction of a 3H-azepine derivative, an azatropilium cation was proposed as a plausible intermediate leading to the rearranged pyridine product. bohrium.com
Hemiaminals: In cyclization reactions to form azepanes, the intramolecular nucleophilic attack of an amine onto an aldehyde can form a cyclic hemiaminal (or carbinolamine), which is often a precursor to the aforementioned iminium ion upon dehydration. acs.orgnih.gov
These examples from related systems suggest that the reactions of this compound likely proceed through similar, well-established reactive intermediates, including carbanions, iminium ions, and potentially strained cationic species depending on the specific reagents and reaction conditions employed.
Conformational Analysis and Stereodynamics of 5 Methyl 2 Propan 2 Yl Azepane
Elucidation of Preferred Ring Conformations (e.g., Chair, Boat, Twist-Chair)
The conformational flexibility of the azepane ring means it can exist in several low-energy forms, including chair, boat, and twist-chair conformations. psu.edu For substituted azepanes, the steric and electronic interactions of the substituents with the ring dictate the preferred conformation. rsc.org In the case of 5-Methyl-2-(propan-2-yl)azepane, the sizeable isopropyl group at the 2-position and the methyl group at the 5-position will significantly influence the conformational equilibrium.
Analysis of Conformational Inversion Barriers and Dynamics
The various conformations of the azepane ring are not static but are in a constant state of flux, interconverting through processes like ring-flipping and nitrogen inversion. researchgate.net The energy barriers associated with these conformational inversions are crucial for understanding the molecule's dynamic behavior. These barriers can be determined experimentally, often through variable-temperature NMR spectroscopy. researchgate.net
The rate of these dynamic processes can span a wide range of timescales, from picoseconds to seconds. nih.gov For processes in the slow exchange regime on the NMR timescale, distinct signals for each conformer may be observed at low temperatures. auremn.org.br As the temperature is increased, these signals broaden and eventually coalesce into a single time-averaged signal, from which the energy barrier to interconversion can be calculated. copernicus.org In a study of 2,4-disubstituted 1H-1-benzazepines, the Gibbs free energy barriers for both ring-flip and nitrogen inversion were found to be affected by the steric bulk of the nitrogen substituent. researchgate.net For N-unsubstituted compounds in that study, a low barrier to ring-flip was observed. researchgate.net
Influence of Methyl and Isopropyl Substituents on Azepane Ring Flexibility
The presence of the methyl and isopropyl substituents on the azepane ring of this compound has a significant impact on its flexibility. The ability to introduce specific substituents to bias the azepane ring to a single major conformation is an important aspect of effective drug design. lifechemicals.com These substituents introduce steric strain, which is the repulsion between electron clouds when atoms or groups are in close proximity. libretexts.org
Experimental Techniques for Conformational Determination (e.g., Variable Temperature NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary tool for studying the conformation and dynamics of molecules in solution. nih.govauremn.org.br Variable-temperature NMR experiments are particularly well-suited for determining the energy barriers between different conformers. researchgate.netcopernicus.org By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals that correspond to the rates of conformational exchange. copernicus.org At low temperatures where the exchange is slow, separate signals for each conformer might be resolved. auremn.org.br As the temperature is raised, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals. copernicus.org
Other NMR techniques that provide conformational information include:
Nuclear Overhauser Effect (NOE) spectroscopy: This technique can identify the relative populations of conformers by comparing experimental and computed NOE values. copernicus.org
J-coupling analysis: The magnitude of coupling constants between protons can provide information about the dihedral angles and thus the conformation of the ring. copernicus.org
In addition to NMR, computational modeling is often used in conjunction with experimental data to provide a more detailed picture of the conformational landscape. rsc.orgresearchgate.net
Stereochemical Assignment and Absolute Configuration Determination
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The spatial arrangement of the atoms at the chiral centers is known as the absolute configuration. wikipedia.org This is typically described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an R or S descriptor to each stereocenter. wikipedia.orgyoutube.com
The determination of the absolute configuration of a chiral molecule is crucial as enantiomers can have different biological activities. Several techniques can be used for this purpose:
X-ray Crystallography: This is often the most definitive method for determining absolute configuration, provided that a suitable single crystal of the pure enantiomer can be obtained. wikipedia.org
Chiroptical Spectroscopy: This category includes techniques like optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). wikipedia.orgmdpi.com These methods measure the differential interaction of the chiral molecule with polarized light. mdpi.com The experimental data is then compared with theoretical predictions from quantum chemical calculations to assign the absolute configuration. mdpi.com
Stereoselective Synthesis: The synthesis of a molecule from a starting material of known absolute configuration can also establish the stereochemistry of the product. rsc.org
For flexible molecules, the analysis of chiroptical data can be complex due to the presence of multiple conformers. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Propan 2 Yl Azepane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Features
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Methyl-2-(propan-2-yl)azepane. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, their connectivity, and the stereochemical arrangement within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, unless there is accidental equivalence. The chemical shifts of the carbons attached to the nitrogen (C2 and C7) will be downfield compared to the other ring carbons. The flexible nature of the azepane ring can lead to conformational isomers, which might be observable at low temperatures. rsc.org
Illustrative ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C2-H | ~2.5 - 3.0 | ~60 - 65 |
| C3-H₂ | ~1.4 - 1.8 | ~25 - 30 |
| C4-H₂ | ~1.3 - 1.7 | ~28 - 33 |
| C5-H | ~1.5 - 2.0 | ~30 - 35 |
| C6-H₂ | ~1.4 - 1.8 | ~35 - 40 |
| C7-H₂ | ~2.6 - 3.1 | ~45 - 50 |
| C5-CH₃ | ~0.8 - 1.0 | ~20 - 25 |
| CH(CH₃)₂ | ~1.6 - 2.1 | ~25 - 30 |
| CH(CH₃)₂ | ~0.8 - 1.0 (d, 6H) | ~18 - 23 |
| NH | ~1.0 - 2.5 (broad) | - |
| Note: These are predicted values based on general principles and data for related substituted azepanes. Actual experimental values may vary. |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of all proton and carbon signals and to establish the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide information about through-space proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformations of the azepane ring. acs.org
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₂₁N), the molecular weight is 155.28 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation primarily through cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), which is a characteristic fragmentation pathway for amines. whitman.edujove.com The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of this compound. jove.com
Plausible Fragmentation Pathways for this compound
The major fragmentation pathways would likely involve the loss of the isopropyl group or cleavage of the azepane ring.
Loss of the isopropyl group: Cleavage of the C-C bond between the azepane ring and the isopropyl group would result in a fragment with a mass-to-charge ratio (m/z) of 112.
Ring cleavage: α-cleavage at the C2-C3 bond could lead to the formation of a stable iminium ion. The fragmentation of cyclic amines often involves the initial α-cleavage followed by further rearrangements and loss of small neutral molecules. whitman.edu
Illustrative Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 155 | [C₁₀H₂₁N]⁺ | Molecular ion (M⁺) |
| 140 | [M - CH₃]⁺ | Loss of a methyl group |
| 112 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 84 | [C₅H₁₀N]⁺ | Resulting from ring cleavage |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the ring |
| Note: This table represents plausible fragments based on the general fragmentation patterns of cyclic amines. Actual experimental data would be needed for confirmation. |
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are complementary and can be used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds. The N-H stretching vibration of the secondary amine is typically observed as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (methyl, methylene, and methine) will appear in the 2850-3000 cm⁻¹ region. libretexts.org The C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the molecule. wikipedia.org Non-polar bonds, such as the C-C bonds of the azepane ring and the isopropyl group, often produce strong signals in the Raman spectrum. The symmetric C-H stretching vibrations will also be prominent. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3500 (weak-medium) | 3300 - 3500 (weak) | Stretching |
| C-H (sp³) | 2850 - 3000 (strong) | 2850 - 3000 (strong) | Stretching |
| C-H | 1350 - 1480 (medium) | 1350 - 1480 (medium) | Bending |
| C-N | 1000 - 1250 (medium) | 1000 - 1250 (medium) | Stretching |
| C-C | Fingerprint region | Strong signals in fingerprint region | Stretching and Bending |
| Note: These are typical frequency ranges for the respective functional groups. |
X-ray Crystallography for Solid-State Structural Characterization of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and stereochemistry. While obtaining a suitable single crystal of this compound itself might be challenging due to its low melting point and conformational flexibility, crystalline derivatives can be prepared for analysis.
For instance, the formation of a salt with a suitable acid (e.g., hydrochloride or oxalate) or the synthesis of a crystalline derivative can facilitate single-crystal X-ray diffraction studies. Such an analysis would unambiguously determine the relative stereochemistry of the chiral centers at C2 and C5. It would also reveal the preferred conformation of the azepane ring in the solid state, which is often a chair or a twist-chair conformation.
Research on related azepane derivatives has successfully employed X-ray crystallography to confirm their structure and stereochemistry. psu.edu For a crystalline derivative of this compound, the following data would be obtained:
Illustrative Crystallographic Data for a Derivative of this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths | Precise distances between atoms (e.g., C-N, C-C) |
| Bond Angles | Angles between bonded atoms (e.g., C-N-C, C-C-C) |
| Torsion Angles | Dihedral angles defining the ring conformation |
| Note: This table illustrates the type of information obtained from an X-ray crystallographic study. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration
This compound possesses two chiral centers (at C2 and C5), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy techniques are essential for determining the enantiomeric excess (ee) and the absolute configuration of a chiral sample.
Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left and right circularly polarized light. While the parent compound may not have a strong chromophore for CD analysis in the accessible UV-Vis region, derivatization with a chromophoric group can induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can then be related to the absolute configuration of the chiral centers, often with the aid of computational chemistry.
Vibrational Circular Dichroism (VCD): VCD, the extension of circular dichroism into the infrared region, can be a powerful tool for determining the absolute configuration of chiral molecules without the need for derivatization. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute stereochemistry of the molecule can be assigned.
Other Methods for Enantiomeric Analysis:
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers and determining the enantiomeric excess of a chiral mixture. By using a chiral stationary phase, the enantiomers of this compound or its derivatives can be resolved into two separate peaks, and their relative areas can be used to calculate the ee. nih.gov
NMR with Chiral Derivatizing Agents or Solvating Agents: The reaction of a chiral amine with a chiral derivatizing agent (e.g., Mosher's acid) produces diastereomers that can be distinguished by NMR spectroscopy. nih.gov The differences in the chemical shifts of the diastereomeric products can be used to determine the enantiomeric excess and, in some cases, the absolute configuration.
The determination of the absolute configuration is crucial for understanding the biological activity of chiral molecules, as different enantiomers can have distinct pharmacological effects.
Computational and Theoretical Studies of 5 Methyl 2 Propan 2 Yl Azepane
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and optimized geometry of molecules. By solving approximations of the Schrödinger equation, DFT can predict various molecular properties, including bond lengths, bond angles, dipole moments, and frontier molecular orbitals (FMOs).
For a molecule like 5-Methyl-2-(propan-2-yl)azepane, geometry optimization would be the first step. This process finds the lowest energy conformation of the molecule, representing its most stable three-dimensional structure. Calculations are typically performed using a functional, such as B3LYP or M06-2X, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.govmdpi.comresearchgate.net
Studies on the parent azepane heterocycle using DFT methods like M06-2X provide a baseline for expected geometric parameters. nih.govnih.govresearchgate.net The addition of methyl and isopropyl groups at the C5 and C2 positions, respectively, would introduce steric hindrance and influence the final conformation of the seven-membered ring.
Key electronic properties derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. dntb.gov.ua Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. dntb.gov.uascielo.org.mx
Table 1: Predicted Geometric and Electronic Parameters for Azepane (as a proxy for this compound) Data sourced from studies on the parent azepane ring.
| Parameter | M06-2X/6-311++G(d,p) | MP2/aug-ccPVTZ | Experimental (X-ray for Azepane) |
| Bond Length (Å) | |||
| C-C | 1.5297 - 1.5395 | 1.5255 - 1.5351 | 1.526 - 1.528 |
| C-N | 1.4587 | 1.4593 | 1.459 |
| Bond Angle (°) | |||
| C-N-C | 114.8 | 115.1 | - |
| Dipole Moment (Debye) | 1.29 D | 1.35 D | - |
| HOMO-LUMO Gap (eV) | ~8.0 eV | - | - |
| Source: Adapted from meta-hybrid density functional theory predictions for azepane. nih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com For a flexible molecule like this compound, which possesses a seven-membered ring and rotatable substituent groups, MD is essential for exploring its conformational landscape.
An MD simulation begins with the optimized geometry (often from DFT) and assigns initial velocities to each atom. The forces between atoms are calculated using a force field (e.g., AMBER, OPLS3), and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. mdpi.com These simulations are typically performed in a simulated environment, such as a box of water molecules, to mimic physiological or solution-phase conditions.
Through MD simulations, researchers can:
Identify Stable Conformers: The azepane ring can adopt several low-energy conformations (e.g., chair, boat). MD simulations can sample these different states and determine their relative populations and the energy barriers for interconversion. nih.gov
Analyze Intermolecular Interactions: When simulated in a solvent, MD can reveal how this compound interacts with its surroundings. This includes the formation and lifetime of hydrogen bonds between the amine proton and solvent molecules, as well as van der Waals interactions involving the alkyl groups.
Study Binding Dynamics: If the molecule is a ligand for a biological target like a protein receptor, MD simulations can be used to model the binding process, assess the stability of the ligand-receptor complex, and identify key interacting residues. mdpi.com
Accelerated MD (aMD) techniques can be employed to enhance conformational sampling and observe large-scale changes that might not be accessible within the timescale of classical MD simulations. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.
Vibrational Spectroscopy (IR): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net A study on the parent azepane ring calculated C-C stretching vibrations to be in the range of 1045-1120 cm⁻¹, which aligns with typical experimental ranges. nih.gov For this compound, specific frequencies for N-H stretching, C-H stretching of the methyl and isopropyl groups, and ring vibrations would be predicted. Comparing the calculated spectrum with an experimental one helps confirm the molecule's identity and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical calculations can help in the assignment of complex experimental spectra, especially for molecules with multiple stereoisomers. The calculated shifts for the protons and carbons in the azepane ring and its substituents would be compared to experimentally measured values.
Table 2: Predicted vs. Typical Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Range (cm⁻¹) (Based on Azepane) nih.gov | Typical Experimental Range (cm⁻¹) |
| N-H Stretch | ~3350 | 3300 - 3500 |
| C-H Stretch (Alkyl) | ~2850 - 3000 | 2850 - 3000 |
| C-N Stretch | ~1200 | 1000 - 1250 |
| C-C Stretch | 1045 - 1120 | 1000 - 1200 |
| Note: Predicted values are for the parent azepane ring and serve as an estimate. |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the entire reaction pathway. A recent strategy for synthesizing complex azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.gov
Using DFT, one could model such a synthetic route by:
Optimizing Reactant and Product Geometries: Determining the stable structures of the starting materials and the final azepane product.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods can find the geometry of the TS and confirm it by identifying a single imaginary frequency in the vibrational analysis.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate.
Mapping the Reaction Coordinate: By calculating the energy at various points along the reaction pathway (an Intrinsic Reaction Coordinate or IRC calculation), the entire mechanism from reactant to product via the transition state can be visualized.
This analysis provides deep mechanistic insight, explaining stereoselectivity and regioselectivity, and can guide the optimization of reaction conditions. rsc.org
Quantitative Structure-Activity Relationships (QSAR) Modeling for Mechanistic Hypotheses in Biological Contexts
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. frontiersin.org
A hypothetical QSAR study involving this compound would proceed as follows:
Data Set Assembly: A series of related azepane derivatives with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition IC₅₀) would be collected. nih.gov
Descriptor Calculation: For each molecule in the series, including this compound, a large number of molecular descriptors would be calculated using specialized software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is developed that links a subset of the most relevant descriptors to the biological activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously tested using cross-validation techniques (like leave-one-out) and an external test set of compounds not used in model development. mdpi.com
A validated QSAR model can be used to predict the activity of new, unsynthesized azepane derivatives and provide mechanistic hypotheses by identifying the key molecular properties that drive biological activity.
Exploration of Biological and Biochemical Mechanisms of 5 Methyl 2 Propan 2 Yl Azepane Non Clinical Focus
In Vitro Receptor Binding and Selectivity Profiling
No studies were found that investigated the binding affinity or selectivity of 5-Methyl-2-(propan-2-yl)azepane for any biological receptors.
Enzymatic Interaction and Inhibition/Activation Studies
There is no available data on the interaction of this compound with any enzymes, nor are there studies on its potential inhibitory or activating effects.
Molecular Docking and Protein-Ligand Interaction Analysis
No molecular docking simulations or protein-ligand interaction analyses for this compound have been published.
Metabolic Pathways and Metabolite Identification in Model Systems (e.g., in vitro, microbial)
Information regarding the metabolic pathways of this compound or the identification of its metabolites in any model system is not available in the current scientific literature.
Influence on Cell Signaling Pathways and Gene Expression in Research Models
There are no research articles detailing the effects of this compound on any cell signaling pathways or gene expression in research models.
Applications of 5 Methyl 2 Propan 2 Yl Azepane in Advanced Chemical Synthesis and Materials Science
Role as Ligands or Catalysts in Metal-Mediated Transformations
Chiral amines and their derivatives are frequently used as ligands for metal catalysts in a wide range of transformations, including hydrogenations, cross-coupling reactions, and cyclizations. The nitrogen atom of the azepane ring in 5-Methyl-2-(propan-2-yl)azepane could theoretically coordinate to a metal center. However, there are no published studies that describe the synthesis of metal complexes with this specific ligand or their application in catalysis. Research in this area tends to focus on other azepane-containing structures or different ligand classes altogether. For instance, studies on copper-catalyzed cyclizations have utilized different biaryl amine derivatives to create complex azepine structures. us.es
Development of Azepane-Based Scaffolds for Chemical Probe Discovery
Azepane derivatives are recognized as important scaffolds in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds. nih.gov Chemical probes are essential tools for studying biological processes, and novel molecular scaffolds are continuously sought for their development. While the general class of azepanes is of interest, there is no specific research detailing the use of This compound as a foundational scaffold for the development of chemical probes. Research on azepane-based bioactive molecules often involves more complex, functionalized derivatives. nih.govnih.gov
Incorporation into Polymeric Materials or Functional Materials (e.g., as monomers, cross-linkers)
The incorporation of cyclic amines into polymer backbones can impart unique properties to the resulting materials, such as altered solubility, thermal stability, or chelating abilities. In principle, a bifunctional derivative of This compound could serve as a monomer or cross-linking agent. However, a thorough search of the literature reveals no instances of this compound being used in the synthesis of polymers or other functional materials. Research in this area has explored other complex, fused azepine-dione moieties as building blocks for polymer solar cells, which are structurally distinct from the title compound. rsc.org
Use in Analytical Chemistry as Chiral Derivatizing Agents or Stationary Phases
Chiral derivatizing agents are used to convert enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. Chiral stationary phases for chromatography are another critical tool for the separation of enantiomers. Given its chiral nature, derivatives of This compound could potentially be developed for these applications. However, there is no documented use of this specific compound as a chiral derivatizing agent or in the preparation of a chiral stationary phase in the field of analytical chemistry.
Summary of Findings
The table below summarizes the lack of available research data for the specified applications of This compound .
| Application Area | Research Findings for this compound |
| Chiral Building Blocks/Auxiliaries | No specific studies found. |
| Ligands/Catalysts in Metal-Mediated Transformations | No specific studies found. |
| Scaffolds for Chemical Probe Discovery | No specific studies found. |
| Incorporation into Polymeric/Functional Materials | No specific studies found. |
| Chiral Derivatizing Agents/Stationary Phases | No specific studies found. |
Advanced Analytical Methodologies for 5 Methyl 2 Propan 2 Yl Azepane Research
Chromatographic Techniques for High-Resolution Separation and Quantification of Isomers (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for the separation and quantification of the isomers of 5-Methyl-2-(propan-2-yl)azepane. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) , especially in its reversed-phase mode (RP-HPLC), is a cornerstone for the analysis of many pharmaceutical compounds. mdpi.com For a compound like this compound, a C18 or C8 column would likely be employed. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) to achieve optimal separation. mdpi.com The development of chiral stationary phases (CSPs) has significantly advanced the ability of HPLC to separate enantiomers, which is critical for a chiral molecule like this compound. mdpi.com Cellulose-based CSPs, for instance, have demonstrated success in the enantioselective separation of various chiral amines. mdpi.com Detection is commonly performed using a UV detector, although coupling with a mass spectrometer (LC-MS) provides greater sensitivity and structural information. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective technique for the analysis of volatile and semi-volatile compounds, including cyclic secondary amines. gdut.edu.cnvt.edu Due to the basic nature of amines, which can lead to poor peak shape and adsorption on the GC column, derivatization is often a necessary step. vt.edu Reagents like benzenesulfonyl chloride or heptafluorobutyl chloroformate can be used to create less polar derivatives that are more amenable to GC analysis. gdut.edu.cnnih.gov A chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, would be essential for the separation of the enantiomers of this compound. The mass spectrometer provides not only quantification but also valuable structural information based on the fragmentation patterns of the analyte, aiding in the unequivocal identification of its isomers. A study on cyclic secondary amino acids utilized a chiral GC-MS method with a Chirasil-L-Val column for the separation of enantiomers. nih.gov
| Parameter | Typical Value/Condition | Source |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or Chiral Column (e.g., Chirasil-L-Val) | gdut.edu.cnnih.gov |
| Injector Temp. | 290°C | gdut.edu.cn |
| Carrier Gas | Helium | gdut.edu.cn |
| Flow Rate | 1 mL/min | gdut.edu.cn |
| Injection Mode | Splitless | gdut.edu.cn |
| Oven Program | Initial 80°C (1 min hold), ramp to 180°C at 5°C/min, then to 240°C at 10°C/min, then to 290°C at 25°C/min (10 min hold) | gdut.edu.cn |
| Derivatization | Benzenesulfonyl chloride or Heptafluorobutyl chloroformate | gdut.edu.cnnih.gov |
Capillary Electrophoresis for Enantiomeric Separations
Capillary electrophoresis (CE) has emerged as a powerful and versatile technique for chiral separations, offering high efficiency, rapid analysis, and low consumption of samples and reagents. nih.govnih.gov For a basic compound like this compound, CE is particularly well-suited for resolving its enantiomers.
The principle of chiral CE involves adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different mobilities under the applied electric field, leading to their separation. nih.gov
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.govspringernature.com For basic analytes, separations are often performed at a low pH where the amine is protonated and positively charged. chromatographytoday.com Both neutral CDs (like β-cyclodextrin) and charged CDs (like sulfated or carboxymethylated β-cyclodextrins) can be effective. springernature.com The choice of CD and its concentration, along with the pH and composition of the BGE, are critical parameters that must be optimized to achieve baseline separation of the enantiomers.
A general strategy for a basic analyte like this compound would involve a low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH < 4) to ensure full protonation of the amine and to minimize the electro-osmotic flow (EOF). chromatographytoday.com Various cyclodextrins would be screened to find the one that provides the best chiral recognition.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GCxGC-MS)
For the analysis of this compound in complex matrices, such as reaction byproducts or biological samples, hyphenated techniques that couple the high separation power of chromatography with the specificity and sensitivity of mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a vital tool for impurity profiling in drug development and for the analysis of compounds in complex biological fluids. chimia.ch This technique offers high selectivity and sensitivity, allowing for the detection and quantification of trace-level components. chimia.ch In a typical LC-MS/MS workflow, the sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. The first mass analyzer (MS1) selects the protonated molecule of interest (in this case, [M+H]+ for this compound), which is then fragmented in a collision cell. The second mass analyzer (MS2) separates the resulting fragment ions, creating a specific fragmentation pattern that serves as a fingerprint for the compound, enabling its unambiguous identification and quantification even in the presence of co-eluting species.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) provides an even greater separation power for highly complex volatile and semi-volatile mixtures. labrulez.com In GCxGC, two different GC columns are coupled in series via a modulator. unito.it This setup allows for a two-dimensional separation of the sample, significantly increasing the peak capacity and resolving power compared to conventional GC-MS. nih.gov GCxGC-MS has been successfully applied to the comprehensive analysis of aromatic amines in complex matrices like human urine. nih.govresearchgate.net For a sample containing this compound and its isomers, along with other reaction components, GCxGC-MS would provide an unparalleled level of detail, allowing for the separation and identification of a vast number of compounds in a single run.
Advanced Titration Methods for Precise pKa Determination in Relevant Solvents
The pKa, or acid dissociation constant, is a fundamental physicochemical property that governs the degree of ionization of a compound at a given pH. For an amine like this compound, the pKa of its conjugate acid is crucial for understanding its behavior in various solvents, which is essential for developing analytical methods and for in vitro studies.
Potentiometric titration is a widely used, simple, and convenient method for determining the pKa of amines in aqueous and mixed-solvent systems. mdpi.com The method involves the gradual addition of a standardized acid or base to a solution of the amine while monitoring the pH with a high-precision electrode. rti.orgacs.org A plot of pH versus the volume of titrant added yields a titration curve, from which the pKa can be determined as the pH at the half-equivalence point.
For accurate pKa determination of this compound, the measurements would need to be performed in relevant solvents, such as water or aqueous-organic mixtures that mimic biological media or reaction conditions. The temperature must also be carefully controlled, as the pKa is temperature-dependent. acs.orguregina.ca Studies on various cyclic and tertiary amines have demonstrated the reliability of potentiometric titration for obtaining precise pKa values. rti.orgacs.org
| Compound | pKa at 25°C | Source |
| Piperazine (pKb1) | 5.35 | rdd.edu.iq |
| Piperazine (pKb2) | 9.73 | rdd.edu.iq |
| Monoethylethanolamine | 9.87 | acs.org |
| N,N-dimethylpropanolamine | 9.21 | acs.org |
| Triethylamine | 10.75 | acs.org |
Quantitative Analysis in Research Matrices (e.g., reaction mixtures, cell cultures for in vitro studies)
The ability to accurately quantify this compound in different research matrices is essential for monitoring reaction progress, determining yields, and conducting in vitro pharmacological studies. The choice of analytical method depends on the matrix, the required sensitivity, and the available instrumentation.
For reaction mixtures , where the concentration of the analyte is relatively high, GC-FID (Flame Ionization Detection) or HPLC-UV are often sufficient. acs.org These methods require proper calibration with a standard of known concentration. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume. acs.org A study on the synthesis of substituted azepanes successfully used GC analysis with an internal standard (biphenyl) to determine reaction yields. acs.org
For in vitro studies involving cell cultures , the concentration of the analyte is typically much lower, and the matrix is more complex, containing proteins, salts, and other media components. In these cases, more sensitive and selective methods like LC-MS/MS are generally required. nih.govresearchgate.net Sample preparation is a critical step and often involves protein precipitation or solid-phase extraction (SPE) to remove interferences and concentrate the analyte before analysis. nih.govproquest.com The development of a robust quantitative method would involve optimizing the sample extraction procedure and the LC-MS/MS parameters to achieve the necessary limit of quantification (LOQ) and accuracy. nih.gov
Future Directions and Emerging Research Avenues in 5 Methyl 2 Propan 2 Yl Azepane Chemistry
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
The synthesis of complex molecules like substituted azepanes is a significant challenge. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools for predicting and optimizing synthetic pathways. preprints.org
Table 1: AI and Machine Learning Approaches for Synthesis Prediction
| Technology/Method | Application in Azepane Synthesis | Potential Benefits |
| Machine Learning (ML) Models | Predict reaction outcomes, success rates, and optimal conditions by analyzing large reaction datasets. preprints.org | Increased efficiency, reduced reliance on trial-and-error experimentation. preprints.org |
| Deep Learning (e.g., GNNs, Transformers) | Model molecular structures and predict reactivity patterns with high accuracy for retrosynthetic analysis. preprints.org | Enhanced precision in identifying novel synthetic routes. preprints.org |
| Reinforcement Learning | Optimize multi-step synthesis pathways by considering factors like cost, yield, and environmental impact. preprints.org | More sustainable and cost-effective drug production. preprints.org |
| Quantum Chemistry Simulations | Calculate orbital energies and molecular properties to predict reactivity and guide catalyst selection. cuny.edumit.edu | Pre-screening of reactants and conditions, leading to higher success rates. mit.edu |
Exploration of Novel Bio-inspired and Biomimetic Synthesis Strategies
Nature provides a rich source of inspiration for chemical synthesis. Many natural products feature the azepane core, such as (-)-balanol, an inhibitor of protein kinase C. lifechemicals.com Studying the biosynthetic pathways of these molecules can inform the development of novel, efficient synthetic strategies.
Bio-inspired synthesis seeks to mimic nature's strategies. For instance, the development of substituted azepanes that mimic monosaccharides has led to a new class of potent glycosidase inhibitors. nih.gov This approach involves designing molecules that structurally resemble natural substrates to achieve specific biological activity.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is another powerful tool. acs.org Enzymes offer high selectivity under mild reaction conditions, which is particularly advantageous for creating specific stereoisomers of complex molecules like 5-Methyl-2-(propan-2-yl)azepane. acs.orgijpsjournal.com Chemoenzymatic strategies, which combine biological and traditional chemical transformations, have been used to generate previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.gov This involves using enzymes like imine reductases or monoamine oxidases for asymmetric synthesis, followed by chemical rearrangement steps. nih.gov
Development of Next-Generation Azepane-Based Functional Molecules with Tunable Properties
The conformational flexibility of the seven-membered azepane ring is a key determinant of its biological activity. lifechemicals.com By strategically placing substituents, such as the methyl and isopropyl groups in this compound, chemists can influence the molecule's preferred conformation and, consequently, its interaction with biological targets. lifechemicals.comnumberanalytics.com
Future research will focus on designing and synthesizing novel azepane derivatives with precisely tuned electronic and steric properties. numberanalytics.com This allows for the creation of "functional molecules" tailored for specific applications, from medicinal chemistry to materials science. mdpi.com For example, modifying substituents on the azepane ring can alter properties like basicity, lipophilicity, and hydrogen bonding capacity, which are crucial for drug-like behavior. numberanalytics.com The development of annulated azecines (a ten-membered ring system) has shown that conformational restriction can drive selectivity towards diverse biological targets, including those for antipsychotic and anticancer drugs. nih.gov This principle can be applied to azepanes to create next-generation therapeutics.
Interdisciplinary Research with Chemical Biology and Pharmacology for Mechanistic Understanding
Understanding how azepane-based molecules exert their biological effects is crucial for developing new drugs. This requires a close collaboration between synthetic chemists, chemical biologists, and pharmacologists. Azepane derivatives have already shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties. nih.govunimib.it
Future work will involve synthesizing libraries of azepane analogues, including derivatives of this compound, to probe structure-activity relationships (SAR). nih.gov These studies help identify the key structural features responsible for a molecule's therapeutic effect. nih.gov For example, SAR studies on tryptophan derivatives containing an azepine moiety revealed that the addition of an acylhydrazone fragment could significantly improve antiviral activity. nih.gov
Molecular docking studies, a computational technique, can predict how these compounds bind to specific biological targets, such as enzymes or receptors. nih.gov This provides a mechanistic hypothesis that can then be tested experimentally. For instance, azepane derivatives have been investigated as inhibitors of norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters for potential antidepressant activity. nih.gov Interdisciplinary research will be essential to elucidate the precise mechanisms of action and to optimize the pharmacological profiles of these promising compounds.
Sustainable and Environmentally Benign Process Development for Azepane Chemistry
The pharmaceutical industry is increasingly focused on developing "green" and sustainable manufacturing processes to reduce its environmental impact. ijpsjournal.comjocpr.com This is a critical area of future research for the synthesis of all chemical compounds, including azepanes.
Key principles of green chemistry include minimizing waste, using less hazardous chemicals, and improving energy efficiency. jocpr.comijbpas.com For azepane synthesis, this involves exploring alternative solvents, catalysts, and energy sources. mdpi.com
Table 2: Green Chemistry Approaches for Azepane Synthesis
| Green Chemistry Principle | Application in Azepane Synthesis | Example/Benefit |
| Alternative Solvents | Replacing hazardous organic solvents with water, supercritical CO₂, or bio-based solvents. jocpr.com | Water is a non-toxic, non-flammable solvent. Micellar catalysis can enable reactions in aqueous environments. acs.org |
| Catalysis | Using highly efficient and selective catalysts, including biocatalysts (enzymes) and earth-abundant metal catalysts. mdpi.comejcmpr.com | A gold-on-cerium oxide catalyst has been used for the aerobic dehydrogenative aromatization of cyclic amines, including azepane. acs.org |
| Energy Efficiency | Employing methods like microwave-assisted synthesis or photocatalysis to reduce reaction times and energy consumption. nih.govmdpi.com | Microwave irradiation can lead to higher yields in shorter times with reduced solvent use. mdpi.com Blue light has been used to mediate a photochemical ring expansion to form complex azepanes at room temperature. nih.gov |
| Renewable Feedstocks | Using starting materials derived from biomass rather than petrochemicals. ijpsjournal.com | Synthesis of azepanes mimicking monosaccharides has been achieved starting from D-arabinose. nih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through ring-expansion reactions. nih.gov | Ring-closing metathesis and reductive amination are common strategies for azepane synthesis that can be optimized for atom economy. nih.govrsc.org |
By embracing these green chemistry approaches, the future synthesis of this compound and other valuable azepane derivatives can become more efficient, cost-effective, and environmentally responsible. nih.govsciencedaily.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-2-(propan-2-yl)azepane, considering functional group compatibility and scalability?
- Methodological Answer: Pd-catalyzed annulation and intramolecular C-H amination are robust methods for constructing azepane derivatives. These protocols, performed under mild conditions, tolerate diverse functional groups and are scalable for pharmaceutical intermediates. For example, Pd-catalyzed routes enable efficient ring formation while minimizing side reactions . Retrosynthetic analysis using databases like PISTACHIO or Reaxys can predict feasible pathways, prioritizing one-step syntheses with high atom economy .
Q. How can X-ray crystallography be employed to resolve the stereochemistry of this compound?
- Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining absolute configuration. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, while orthorhombic crystal systems (e.g., space group Pbcn) provide high-resolution data. Hydrogen atom positions are refined using restraints, and intermolecular interactions are visualized via software like Mercury .
Advanced Research Questions
Q. What methodologies are recommended for analyzing hydrogen bonding networks in the crystal structure of this compound, and how do these interactions influence its solid-state properties?
- Methodological Answer: Graph set analysis (Etter’s formalism) systematically categorizes hydrogen-bonding patterns (e.g., chains, rings) to predict packing motifs. For this compound, directional N–H⋯O or C–H⋯π interactions may stabilize the lattice. Computational tools like CrystalExplorer quantify interaction energies, correlating with melting points or solubility .
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To resolve these:
- Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models.
- Compare experimental H/C NMR shifts with computed chemical shifts using programs like Gaussian or ACD/Labs.
- Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons in rigid azepane rings .
Q. What strategies are effective in elucidating the biological activity of this compound, particularly in receptor binding studies?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin receptors). Validate with binding assays (e.g., radioligand displacement).
- Functional Assays: Measure intracellular Ca flux or cAMP levels in transfected HEK293 cells expressing 5-HT receptors.
- Metabolic Stability: Assess hepatic microsomal stability to identify potential prodrug modifications .
Additional Methodological Notes
- Crystallographic Data: Unit cell parameters (e.g., Å, Å) and refinement statistics (-factor) must be reported to validate structural models .
- Synthetic Optimization: Use Design of Experiments (DoE) to optimize reaction variables (temperature, catalyst loading) for yield improvement .
- Biological Selectivity: Profile selectivity over related receptors (e.g., 5-HT) using competitive binding assays to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
